molecular formula C19H16BrFN2O2S B2640882 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide CAS No. 1223804-97-4

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide

Cat. No.: B2640882
CAS No.: 1223804-97-4
M. Wt: 435.31
InChI Key: GZZHVCYKIZCODI-UHFFFAOYSA-N
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Description

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring, a bromophenyl group, a fluorobenzyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.

    Thioether Formation: The oxazole ring is then functionalized with a thiol group to form the thioether linkage.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, typically using a fluorobenzyl halide.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, using a suitable amine and acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxazole-containing molecules and their derivatives.

Biology

In biological research, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-((5-phenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-((5-(3-chlorophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide: Contains a chlorine substituent instead of bromine, potentially altering its chemical properties.

    2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methylbenzyl)propanamide: Has a methyl group instead of a fluorine atom, which could influence its interactions with biological targets.

Uniqueness

The presence of both bromine and fluorine substituents in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-fluorobenzyl)propanamide makes it unique compared to similar compounds. These substituents can significantly impact its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c1-12(18(24)22-10-13-5-7-16(21)8-6-13)26-19-23-11-17(25-19)14-3-2-4-15(20)9-14/h2-9,11-12H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZHVCYKIZCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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